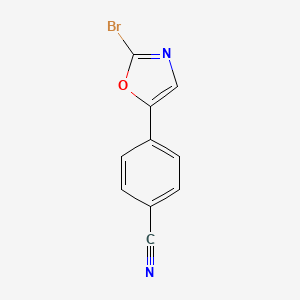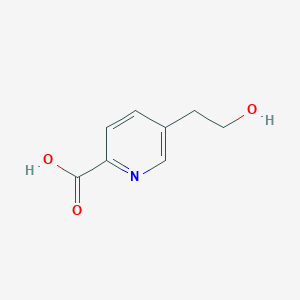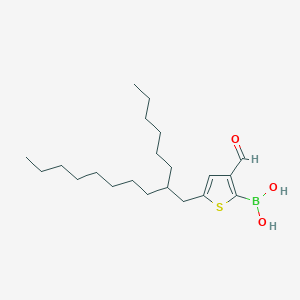
(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a formyl group and a hexyldecyl chain. This compound is particularly significant in organic synthesis, especially in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene using bis(pinacolato)diboron (B2(pin)2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium phosphate (K3PO4) and a palladium catalyst like XPhos-Pd-G2 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids and thiophene derivatives. These include:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Could be used in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action for (3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Another thiophene-based boronic acid used in similar coupling reactions.
3-Formylthiophene-2-boronic acid: Similar structure but without the hexyldecyl chain, used in Suzuki-Miyaura reactions.
5-Formyl-2-thienylboronic acid: Another formyl-substituted thiophene boronic acid.
Uniqueness
(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid is unique due to the presence of the long hexyldecyl chain, which can impart different solubility and reactivity properties compared to other thiophene boronic acids. This makes it particularly useful in the synthesis of molecules with specific solubility or structural requirements.
Eigenschaften
Molekularformel |
C21H37BO3S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[3-formyl-5-(2-hexyldecyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C21H37BO3S/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)15-20-16-19(17-23)21(26-20)22(24)25/h16-18,24-25H,3-15H2,1-2H3 |
InChI-Schlüssel |
HCAOUSWSYIXUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(S1)CC(CCCCCC)CCCCCCCC)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


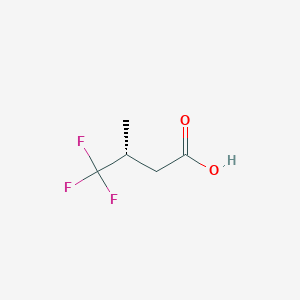
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
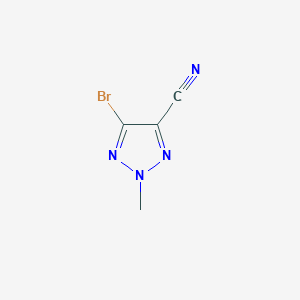
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)



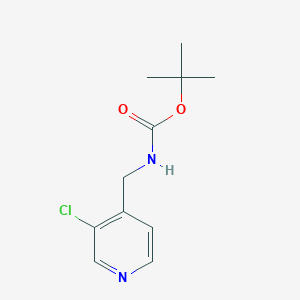
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
